4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with chloro, nitro, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas or thionyl chloride for chlorination, and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and safety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized further, depending on the functional groups present.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Materials Science: In the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: As a precursor for agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Lacks the trifluoromethyl group.
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: Lacks the chloro group.
4-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one: Lacks the nitro group.
Uniqueness
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of chloro, nitro, and trifluoromethyl groups on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O3/c7-2-1-3(6(8,9)10)11-5(13)4(2)12(14)15/h1H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOGSJFOYJCUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.